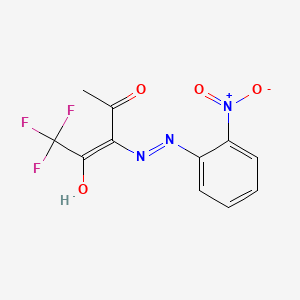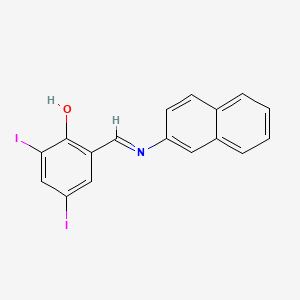
1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone) is a chemical compound with the molecular formula C₁₁H₈F₃N₃O₄ It is known for its unique structure, which includes trifluoromethyl and nitrophenyl groups
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone) typically involves the reaction of 1,1,1-trifluoro-2,3,4-pentanetrione with 2-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone) involves its interaction with molecular targets through its trifluoromethyl and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,3,4-pentanetrione 3-({2-nitrophenyl}hydrazone) can be compared with similar compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in various organic synthesis reactions.
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]: Another hydrazone derivative with different substituents.
Properties
Molecular Formula |
C11H8F3N3O4 |
|---|---|
Molecular Weight |
303.19 g/mol |
IUPAC Name |
(Z)-5,5,5-trifluoro-4-hydroxy-3-[(2-nitrophenyl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C11H8F3N3O4/c1-6(18)9(10(19)11(12,13)14)16-15-7-4-2-3-5-8(7)17(20)21/h2-5,19H,1H3/b10-9-,16-15? |
InChI Key |
MWBMOIORUXIEKZ-YDROAONTSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13379440.png)
![3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379452.png)
![1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol](/img/structure/B13379460.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide](/img/structure/B13379464.png)
![3-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379467.png)
![2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B13379471.png)

![(2-{[1-(4-Isobutoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13379475.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379478.png)
![1-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylpiperazin-1-yl)ethanimidoyl]-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B13379480.png)
![(6E)-4-chloro-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B13379484.png)

![N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B13379498.png)
![2-(4-tert-butylphenyl)-N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide](/img/structure/B13379513.png)
